molecular formula C26H24N2O3 B2529331 3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide CAS No. 888455-94-5

3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

Cat. No.: B2529331
CAS No.: 888455-94-5
M. Wt: 412.489
InChI Key: SENNSKXZVZCPGP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a novel small molecule belonging to the benzofuran-2-carboxamide class, a scaffold recognized for its significant potential in neurodegenerative disease research and chemical biology . This compound is presented as a high-purity chemical tool for research applications and is strictly designated for For Research Use Only. It is not intended for diagnostic or therapeutic applications. Benzofuran-2-carboxamide derivatives have been identified as potent modulators of Amyloid-beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease . Structurally related compounds have demonstrated an ability to either inhibit or accelerate Aβ42 fibrillogenesis, making them invaluable pharmacological tools for studying the mechanisms of protein misfolding and aggregation . The planar aromatic structure of the benzofuran core facilitates interaction with the cross-β-sheet formations in protein aggregates. Furthermore, small molecules based on the benzofuran carboxamide structure have shown promising neuroprotective and antioxidant activities in cellular models, such as protecting neuronal cells from NMDA-induced excitotoxicity and scavenging free radicals . The specific substitution pattern on the benzofuran core and the pendant aryl rings is critical for its biological activity and mechanism, guiding its application in various research contexts . Researchers can utilize this compound in studies aimed at understanding neurodegenerative pathways, high-throughput screening for drug discovery, and as a building block in the synthesis of more complex chemical entities for probing biological systems .

Properties

IUPAC Name

3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-4-18-10-13-20(14-11-18)27-26(30)24-23(21-7-5-6-8-22(21)31-24)28-25(29)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENNSKXZVZCPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible route could include:

    Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, undergoes cyclization reactions to form the benzofuran core.

    Amidation Reaction: The benzofuran core is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base to form the benzamido derivative.

    N-Substitution: Finally, the compound is subjected to N-substitution with 4-ethylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Compound 1: 3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

  • Molecular Formula : C₂₃H₁₇N₃O₆
  • Molecular Weight : 431.4 g/mol
  • Key Substituents :
    • Benzamido group: 3-methoxybenzoyl.
    • N-substituent: 4-nitrophenyl.

Comparison :

  • In contrast, the 4-nitrophenyl substituent is strongly electron-withdrawing, which may reduce solubility in aqueous media but improve reactivity in electrophilic environments.
  • Physicochemical Properties : The nitro group increases molecular polarity, likely lowering logP compared to the target compound’s ethylphenyl group.
  • Hypothetical Bioactivity : The nitro group could confer redox activity or serve as a hydrogen bond acceptor, whereas the target’s ethyl group may favor hydrophobic binding pockets.

Compound 2: 3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

  • Molecular Formula : C₂₆H₂₃FN₂O₅
  • Molecular Weight : 462.5 g/mol
  • Key Substituents :
    • Benzamido group: 3,4-diethoxybenzoyl.
    • N-substituent: 2-fluorophenyl.

Comparison :

  • Steric and Solubility Effects : The 3,4-diethoxy groups introduce steric bulk and may improve aqueous solubility relative to the target compound’s 3,4-dimethyl substituents. However, ethoxy groups are susceptible to metabolic dealkylation, unlike methyl groups.
  • Halogen Interactions : The ortho-fluorine atom on the N-substituent could engage in halogen bonding or alter pharmacokinetics via enhanced membrane permeability. The target’s para-ethyl group lacks such interactions but may improve passive diffusion through lipid bilayers.

Tabulated Comparison

Property Target Compound Compound 1 Compound 2
Molecular Formula C₂₆H₂₅N₃O₃ (hypothetical) C₂₃H₁₇N₃O₆ C₂₆H₂₃FN₂O₅
Molecular Weight (g/mol) ~439.5 431.4 462.5
Benzamido Substituents 3,4-dimethyl 3-methoxy 3,4-diethoxy
N-Substituent 4-ethylphenyl 4-nitrophenyl 2-fluorophenyl
Key Functional Effects Enhanced lipophilicity Electron-withdrawing nitro Halogen bonding (F), solubility (ethoxy)

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